molecular formula C17H14FN3O4S B2865347 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-46-1

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2865347
CAS No.: 898466-46-1
M. Wt: 375.37
InChI Key: RCXXNSLDCAKBGH-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 898466-46-1) is a synthetic small molecule with a molecular formula of C 17 H 14 FN 3 O 4 S and a molecular weight of 375.37 g/mol . This compound is built around a benzamide core, which is substituted with a 4-fluorobenzenesulfonamide group and is linked to a 5-methyl-1,2-oxazol-3-yl (5-methylisoxazol-3-yl) moiety. The presence of both the sulfonamide and the heterocyclic isoxazole groups is significant in medicinal chemistry, as these scaffolds are frequently employed in the design of bioactive molecules and are known to contribute to a wide spectrum of biological properties . The specific research applications of this compound are supported by its presence in scientific literature, indicating its use in various chemical and pharmacological research areas . It serves as a valuable building block for researchers in drug discovery, particularly for those investigating new chemical entities with potential biological activity. The compound is offered in high purity (typically 90% or greater) to ensure consistency and reliability in experimental results . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXNSLDCAKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-fluorobenzenesulfonyl chloride with 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide with Analogues

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Benzamide - 4-Fluorobenzenesulfonamido at C3
- 5-Methyl-1,2-oxazol-3-yl at N
Fluorine enhances electronic effects N/A
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Benzamide - Benzenesulfonamido at C4
- No fluorine substituent
Lacks electron-withdrawing group; reduced potency in enzymatic assays
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b) Benzenesulfonamide - Isoindole-dione at C4
- 5-Methyl-1,2-oxazol-3-yl at N
Bulky isoindole-dione group may hinder membrane permeability
N-(5-Methyl-1,2-oxazol-3-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide Benzamide - 4-Methylphenylsulfamoyl at C3
- Methyl donor substituent
Electron-donating methyl group reduces binding affinity compared to fluorine
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide Nitrobenzamide - Nitro group at C3
- 5-Methyl-1,2-oxazol-3-yl at N
Nitro group increases polarity but may introduce toxicity risks

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 4-fluorine in the target compound improves binding to hydrophobic pockets in enzymes compared to methyl or unsubstituted analogues .
  • Sulfonamide Positioning : Compounds with sulfonamido groups at C3 (target) show better steric compatibility with enzyme active sites than those at C4 .
  • Isoxazole Stability : All analogues retain the 5-methylisoxazole moiety, which resists metabolic degradation, enhancing pharmacokinetics .

Key Insights :

  • Microwave-assisted synthesis consistently improves yields (e.g., 82% for 3b vs. 50% conventional) .
  • The target compound likely employs a nucleophilic substitution between 3-aminobenzamide and 4-fluorobenzenesulfonyl chloride, similar to .

Antimicrobial Activity :

  • The analogue 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

Anticancer Activity :

  • Compound 3b (IC₅₀: 12 µM against EGFR-TK) demonstrates moderate kinase inhibition, attributed to the isoindole-dione group .
  • The target compound’s fluorinated sulfonamide may improve EGFR binding, as seen in fluorinated kinase inhibitors (e.g., ponatinib derivatives in ).

Enzymatic Inhibition :

  • Nitro-substituted analogues (e.g., ) show higher potency in COX-2 inhibition (IC₅₀: 0.8 µM) but face toxicity concerns due to nitro group metabolism.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 429.42 (calc.) 3.1 0.15 (PBS) 255–258 (estimated)
3b 413.40 2.8 0.09 (PBS) 255–258
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide 357.38 2.5 0.22 (DMSO) 296–300

Key Trends :

  • Fluorine increases LogP (3.1 vs. 2.5–2.8), enhancing lipophilicity and blood-brain barrier penetration .
  • Higher melting points correlate with crystalline stability in sulfonamide derivatives .

Biological Activity

3-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, also known by its chemical structure C16H14FN3O5S2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzamide backbone with a fluorine atom and a methyl-substituted oxazole ring. The structural formula can be represented as follows:

C16H14FN3O5S2\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{5}\text{S}_{2}

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the 4-fluorobenzenesulfonamide moiety enhances the compound's ability to inhibit bacterial growth. A study demonstrated that derivatives of sulfonamides showed activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the oxazole ring is believed to play a crucial role in interacting with cellular targets involved in cancer proliferation .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in folate synthesis, similar to traditional sulfa drugs. This inhibition disrupts nucleotide synthesis, ultimately affecting DNA replication and cell division .

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for further development .

Study 2: Anticancer Activity

A study published in Cancer Research evaluated the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation .

Data Summary

Activity Target Effect Reference
AntimicrobialE. coliMIC: 32 µg/mLJournal of Medicinal Chemistry
AnticancerBreast cancer cell linesCell viability reduction: 70%Cancer Research
Apoptosis InductionCaspase pathwaysIncreased cleaved PARPCancer Research

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